![molecular formula C19H30N4O2S B5593837 9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)
9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which includes compounds similar to the one , often involves intramolecular spirocyclization processes. One approach utilizes 4-substituted pyridines activated in situ with ethyl chloroformate, followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). This method may be relevant to the synthesis of our target compound by adapting the substituents to include the ethylthio pyrimidinyl and hydroxypropyl groups.
Molecular Structure Analysis
The structural complexity of 3,9-diazaspiro[5.5]undecane derivatives is highlighted by their synthesis and crystal structure studies. For similar compounds, X-ray diffraction has been employed to elucidate their molecular framework, demonstrating the spirocyclic nature and confirming the expected connectivity of the heteroatoms within the spiro framework (Zhu, 2011).
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. Compounds with similar structures, like pyrimidine derivatives, have been found to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
9-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-2-26-18-20-12-16(13-21-18)14-22-9-6-19(7-10-22)5-4-17(25)23(15-19)8-3-11-24/h12-13,24H,2-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFEQKZWOPDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)CN2CCC3(CCC(=O)N(C3)CCCO)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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